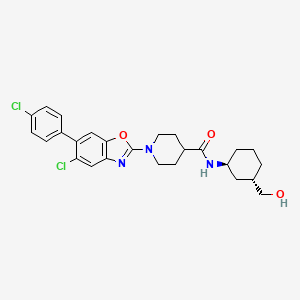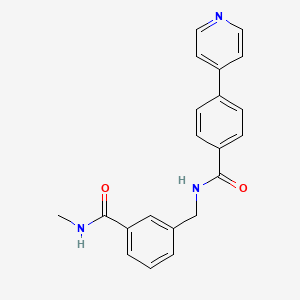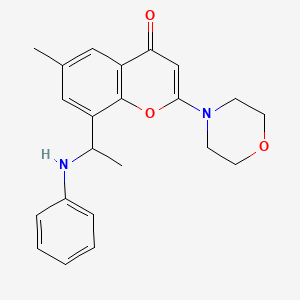
Pik-108
Overview
Description
PIK-108 is a non-ATP competitive, allosteric inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunits β and δ (PI3Kβ/δ) . This compound is significant in the field of cancer research due to its ability to selectively inhibit specific isoforms of phosphatidylinositol-3 kinases (PI3Ks), which are involved in various cellular processes such as growth, proliferation, and survival .
Preparation Methods
The synthesis of PIK-108 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. it is known that the compound is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
PIK-108 undergoes various chemical reactions, primarily focusing on its interaction with PI3K isoforms. It is a non-ATP competitive inhibitor, meaning it binds to an allosteric site rather than the ATP-binding pocket. This binding leads to the inhibition of the kinase activity of PI3Kβ and PI3Kδ . The compound does not undergo typical oxidation, reduction, or substitution reactions as its primary function is to inhibit kinase activity through allosteric modulation.
Scientific Research Applications
PIK-108 has several scientific research applications, particularly in the field of cancer research. It is used to study the PI3K/Akt/mTOR signaling pathway, which is frequently activated in human cancers . By inhibiting specific isoforms of PI3K, this compound helps researchers understand the role of these kinases in tumorigenesis and drug resistance. Additionally, it is used in preclinical studies to evaluate its potential as a therapeutic agent for cancers with dysregulated PI3K signaling .
Mechanism of Action
PIK-108 exerts its effects by binding to an allosteric site on the PI3Kβ and PI3Kδ subunits . This binding induces a conformational change in the kinase domain, leading to the inhibition of its activity. The compound does not compete with ATP for binding, making it a non-ATP competitive inhibitor. The inhibition of PI3K activity results in the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cell growth and survival .
Comparison with Similar Compounds
PIK-108 is compared with other PI3K inhibitors such as PI-103, PIK-75, and PIK-90 . These compounds differ in their specificity for PI3K isoforms and their mechanisms of inhibition. For instance, PI-103 is a pan-PI3K inhibitor, while PIK-75 and PIK-90 have different selectivity profiles. This compound is unique in its selective inhibition of PI3Kβ and PI3Kδ through allosteric modulation, which distinguishes it from other inhibitors that target the ATP-binding pocket .
Properties
IUPAC Name |
8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXIJAYLCUSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)
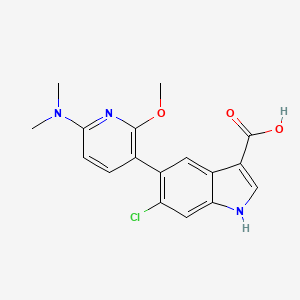
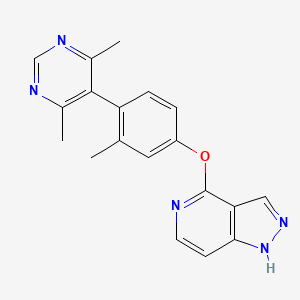

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

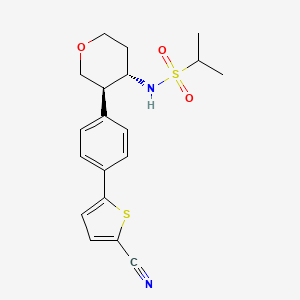
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
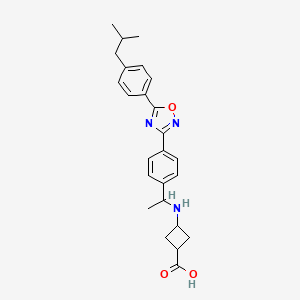
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
